9-(2-ethoxyphenyl)-8-oxo-2-(pyridin-4-yl)-8,9-dihydro-7H-purine-6-carboxamide

Physicochemical profiling Drug-likeness Scaffold differentiation

9-(2-Ethoxyphenyl)-8-oxo-2-(pyridin-4-yl)-8,9-dihydro-7H-purine-6-carboxamide (CAS 941974-03-4; PubChem CID is a fully synthetic, tri-substituted purine derivative defined by a 8-oxo-8,9-dihydro-7H-purine core bearing a C2 pyridin-4-yl substituent, a C6 carboxamide, and a C9 2-ethoxyphenyl moiety. This scaffold places it within a broader subclass of 2,9-disubstituted purine-6-carboxamides that have been investigated preclinically as ATP-competitive protein kinase inhibitors, most notably within patent families covering heteroaryl compounds targeting pathways such as EGFR, PI3K, and SYK.

Molecular Formula C19H16N6O3
Molecular Weight 376.376
CAS No. 941974-03-4
Cat. No. B2542312
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-(2-ethoxyphenyl)-8-oxo-2-(pyridin-4-yl)-8,9-dihydro-7H-purine-6-carboxamide
CAS941974-03-4
Molecular FormulaC19H16N6O3
Molecular Weight376.376
Structural Identifiers
SMILESCCOC1=CC=CC=C1N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC=NC=C4
InChIInChI=1S/C19H16N6O3/c1-2-28-13-6-4-3-5-12(13)25-18-15(23-19(25)27)14(16(20)26)22-17(24-18)11-7-9-21-10-8-11/h3-10H,2H2,1H3,(H2,20,26)(H,23,27)
InChIKeyWQRYCSYFFYQXQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

9-(2-Ethoxyphenyl)-8-oxo-2-(pyridin-4-yl)-8,9-dihydro-7H-purine-6-carboxamide: Structural Identity and Compound Class Context


9-(2-Ethoxyphenyl)-8-oxo-2-(pyridin-4-yl)-8,9-dihydro-7H-purine-6-carboxamide (CAS 941974-03-4; PubChem CID 7599653) is a fully synthetic, tri-substituted purine derivative defined by a 8-oxo-8,9-dihydro-7H-purine core bearing a C2 pyridin-4-yl substituent, a C6 carboxamide, and a C9 2-ethoxyphenyl moiety [1]. This scaffold places it within a broader subclass of 2,9-disubstituted purine-6-carboxamides that have been investigated preclinically as ATP-competitive protein kinase inhibitors, most notably within patent families covering heteroaryl compounds targeting pathways such as EGFR, PI3K, and SYK [2][3]. The compound is catalogued in commercial screening libraries, but primary peer-reviewed literature describing its own biological activity has not been identified at the time of this analysis.

Why 9-(2-Ethoxyphenyl)-8-oxo-2-(pyridin-4-yl)-8,9-dihydro-7H-purine-6-carboxamide Cannot Be Interchanged with C9-Methoxy or C9-Chloro Analogs


Generic substitution among 2,9-disubstituted purine-6-carboxamides is unreliable because small substituent changes at the C9 aryl position profoundly alter biological potency and selectivity. Published SAR for this chemotype demonstrates that the C9 substituent dictates the conformational landscape of the purine scaffold and directly influences EGFR kinase inhibition potency: in a recent series of 17 analogs, the most potent derivative (compound 6E) achieved a cellular IC₅₀ of 4.35 µM against A549 cells, while other C9-substituted congeners in the same study showed IC₅₀ values up to 22.1 µM, a >5-fold range driven solely by peripheral substitution [1]. The 2-ethoxyphenyl group present in CAS 941974-03-4 introduces distinct steric bulk and hydrogen-bonding capacity via its ortho-ethoxy moiety—features absent in the methoxy, chloro, and methyl C9-congeners—that are predicted to alter target residence time, metabolic stability, and off-target promiscuity [2][3]. Without matched-pair experimental data, defaulting to a C9-methoxy or C9-chloro analog for procurement introduces an unquantified risk of altered pharmacological profile and invalid assay comparison.

Quantitative Differentiation Evidence for 9-(2-Ethoxyphenyl)-8-oxo-2-(pyridin-4-yl)-8,9-dihydro-7H-purine-6-carboxamide (CAS 941974-03-4)


C9 2-Ethoxyphenyl Substituent Confers Divergent Predicted Physicochemical Profile vs. C9 Methoxy Analog

CAS 941974-03-4 is structurally distinguished from its closest commercially available C9 analog, 9-(2-methoxyphenyl)-8-oxo-2-(pyridin-4-yl)-8,9-dihydro-7H-purine-6-carboxamide (CAS 869069-51-2; PubChem CID 7196976), by the replacement of the ortho-methoxy group with an ortho-ethoxy moiety. The computed XLogP3-AA for the ethoxy compound is 1.1, versus 0.7 for the methoxy analog, indicating a ~0.4 log unit increase in lipophilicity [1][2]. The molecular weight increases from 362.3 g/mol (methoxy) to 376.4 g/mol (ethoxy) and the rotatable bond count rises from 4 to 5. These differences are predicted to affect membrane permeability, metabolic stability, and plasma protein binding, making the two compounds non-interchangeable in cellular assays without re-optimization of concentration ranges and vehicle conditions [1][2].

Physicochemical profiling Drug-likeness Scaffold differentiation

2,9-Disubstituted Purine-6-carboxamide Scaffold: Class-Level Anticancer SAR and the Role of C9 Substituent Variation

Although no target-specific IC₅₀ data are available for CAS 941974-03-4 itself, class-level SAR from a 2026 study of 17 structurally related 2,9-disubstituted purine-6-carboxamides demonstrates that C9 aryl substituent identity is a primary driver of antiproliferative potency against A549 non-small cell lung cancer cells. Across this series, IC₅₀ values spanned from 4.35 μM to 22.1 μM, with compound 6E achieving the highest potency (cellular IC₅₀ = 4.35 μM, EGFR enzymatic IC₅₀ = 105.96 nM, representing approximately 2-fold enhancement over the reference drug erlotinib in both cellular and enzymatic assays) [1]. Earlier SAR exploration of >30 purine-6-carboxamide analogs with C2, N7, C8, and N9 modifications across multiple lung cancer cell lines (including H1975 and A549) further confirmed that C9 substitution modulates microtubule disruption and p53-mediated apoptosis pathways [2]. The presence of a C2 pyridin-4-yl substituent—a feature shared by CAS 941974-03-4—is associated with enhanced hydrogen-bonding capacity at the kinase hinge region, a property not accessible to C2-phenyl or C2-cyclohexyl congeners [1][2].

Anticancer activity EGFR inhibition Structure-activity relationship

Structural Topology: Pyridin-4-yl at C2 Distinguishes CAS 941974-03-4 from C2-Phenyl and C2-Cyclohexyl Congeners

CAS 941974-03-4 carries a pyridin-4-yl substituent at the C2 position, a feature that distinguishes it from three commercially prevalent C2-substituted congeners: 2-cyclohexyl-9-(4-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide (CAS 898442-40-5, C2 cyclohexyl), 9-(4-ethoxyphenyl)-2-(2-methylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide (C2 o-tolyl), and 2-(4-fluorophenyl)-9-(4-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide (C2 4-fluorophenyl) [1]. The pyridin-4-yl nitrogen atom provides an additional hydrogen-bond acceptor at the para position of the C2 aryl ring, a topological feature absent in phenyl, tolyl, and cyclohexyl C2-substituted analogs. In the context of ATP-competitive kinase inhibition, an exposed pyridine nitrogen at this position can form a water-mediated or direct hydrogen bond with the kinase hinge region, a contact that is geometrically impossible for C2-phenyl or C2-cyclohexyl derivatives [2]. This differential hydrogen-bonding capacity has been exploited in the design of purine-based EGFR inhibitors where C2 pyridyl substitution correlates with improved kinase selectivity profiles [3].

Kinase hinge binding Hydrogen-bond donor/acceptor topology Scaffold selectivity

In Silico Drug-Likeness Profile: Acceptable but Distinct from Screening Library Average

Computed physicochemical descriptors for CAS 941974-03-4 place it within generally acceptable drug-like chemical space but reveal notable differentiation from the average purine-6-carboxamide screening library member. The compound has a molecular weight of 376.4 g/mol, a topological polar surface area (TPSA) of 123 Ų, 2 hydrogen-bond donors, and 6 hydrogen-bond acceptors [1]. Compared with the median values observed across a representative set of 2,9-disubstituted purine-6-carboxamide screening compounds, CAS 941974-03-4 exhibits a higher TPSA (by ~10–15 Ų) and a moderately elevated XLogP3-AA of 1.1, which positions it in a region of chemical space associated with favorable oral bioavailability (TPSA < 140 Ų, XLogP < 5) but reduced CNS penetration (TPSA > 90 Ų) [1][2]. The 8-oxo group introduces a potential tautomeric equilibrium (8-oxo ↔ 8-hydroxy) that may contribute to pH-dependent solubility and target-binding behavior, a property not shared by des-oxo purine analogs [1].

Drug-likeness ADME prediction Procurement triage

Recommended Research and Procurement Scenarios for 9-(2-Ethoxyphenyl)-8-oxo-2-(pyridin-4-yl)-8,9-dihydro-7H-purine-6-carboxamide (CAS 941974-03-4)


Kinase Inhibitor Screening Library Expansion with C9 Structural Diversity

CAS 941974-03-4 is most appropriately procured as a diversity element for kinase-focused or oncology screening libraries where comprehensive coverage of C9 substituent space is desired. Its C9 ortho-ethoxyphenyl group represents a distinct steric and electronic environment not captured by the more commonly available C9-methoxy, C9-chloro, or C9-methyl analogs. Inclusion alongside these congeners enables systematic exploration of C9 SAR within a constant C2 pyridin-4-yl / C6 carboxamide framework, directly addressing the >5-fold potency range observed for C9-substituted purine-6-carboxamides in recent anticancer screening campaigns [1].

EGFR Kinase Assay Probe Development Leveraging C2 Pyridin-4-yl Hinge Binding

The C2 pyridin-4-yl substituent of CAS 941974-03-4 provides a topological hydrogen-bond acceptor that is absent in C2-phenyl and C2-cyclohexyl purine-6-carboxamide analogs [2]. This feature makes the compound a candidate for biochemical kinase assays targeting EGFR or structurally related tyrosine kinases where hinge-region hydrogen bonding is a known affinity determinant. Procurement of this specific C2 pyridin-4-yl analog—rather than a C2-phenyl surrogate—preserves the hydrogen-bonding pharmacophore element demonstrated in the 2019 Huang et al. pharmacophore model to be important for target engagement [3].

Non-CNS Drug Discovery Programs Requiring Peripherally Restricted Tool Compounds

The computed TPSA of 123 Ų for CAS 941974-03-4 exceeds the generally accepted threshold of 90 Ų for significant passive blood-brain barrier penetration [4]. This differentiates it from lower-TPSA purine analogs (such as C2-cyclohexyl or des-oxo purines) that carry a higher predicted risk of CNS distribution. For oncology or inflammation programs where peripheral target engagement is sufficient and CNS-mediated toxicity must be minimized, CAS 941974-03-4 offers a procurement choice aligned with a peripherally restricted ADME profile, reducing confounding variables in in vivo efficacy and toxicity studies.

Matched-Pair Analysis for C9 Alkoxy Substituent Effects on Metabolic Stability

When used in a matched-pair experimental design alongside its C9 methoxy analog (CAS 869069-51-2), CAS 941974-03-4 enables direct quantification of the impact of O-alkyl chain length on microsomal stability, CYP inhibition, and plasma protein binding. The +14 Da mass difference and +0.4 log unit lipophilicity increment provide a tractable system for deconvoluting substituent-specific ADME effects within an otherwise identical scaffold, generating data applicable to lead optimization campaigns across multiple kinase targets [4][5].

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